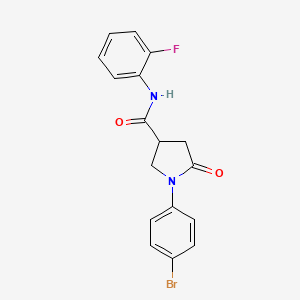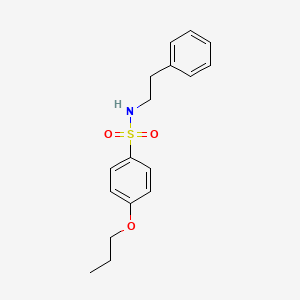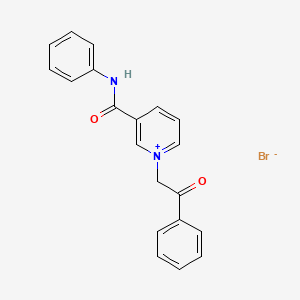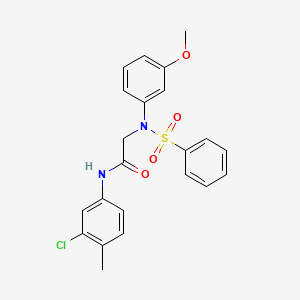
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea, commonly referred to as BTU, is a chemical compound that has been extensively researched for its various biological and pharmacological properties. BTU belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of BTU is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the growth and proliferation of cancer cells and microbes. BTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its antitumor activity. BTU has also been found to inhibit the activity of beta-lactamase, an enzyme produced by bacteria that confers resistance to beta-lactam antibiotics, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
BTU has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In general, BTU has been found to inhibit cell growth and induce apoptosis, or programmed cell death, in cancer cells. BTU has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. In addition, BTU has been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTU has several advantages for lab experiments, including its potent biological activity, good solubility in organic solvents, and relative ease of synthesis. However, there are also some limitations to using BTU in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for research on BTU, including its potential use as a therapeutic agent for cancer, infectious diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration of BTU, as well as its potential toxicity and side effects. In addition, future research could focus on the development of new derivatives of BTU with improved biological activity and pharmacokinetic properties. Overall, BTU has shown great promise as a potential therapeutic agent for various diseases and disorders, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of BTU involves the reaction between 5-benzyl-1,3,4-thiadiazol-2-amine and 4-chlorophenyl isocyanate, which results in the formation of BTU. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide, and a catalyst, such as triethylamine or N,N-dimethylformamide. The reaction conditions are optimized to obtain high yields of BTU with good purity.
Aplicaciones Científicas De Investigación
BTU has been extensively studied for its various biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. BTU has also been found to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, BTU has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders.
Propiedades
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNKOCMLMKPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4963573.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)




![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)

![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
